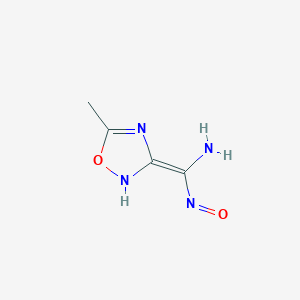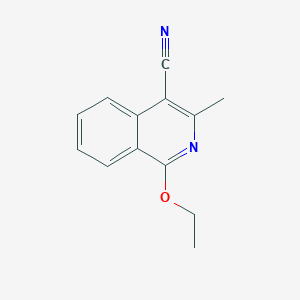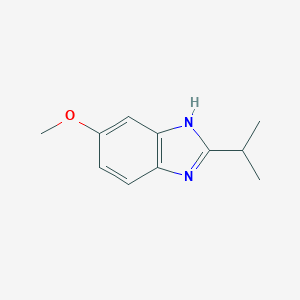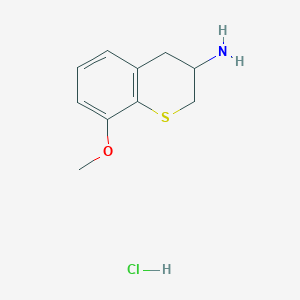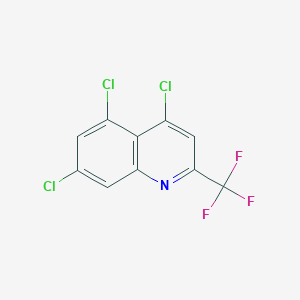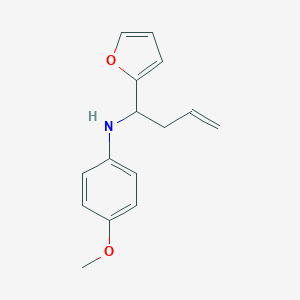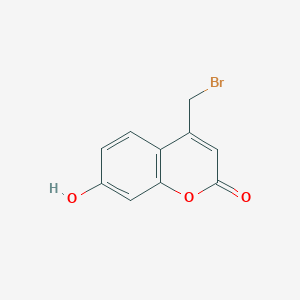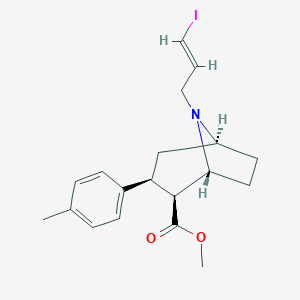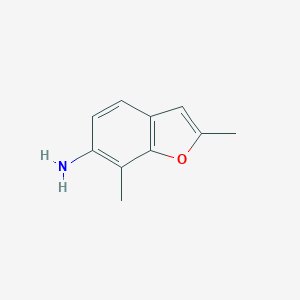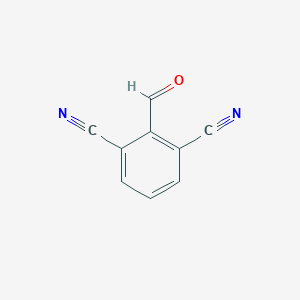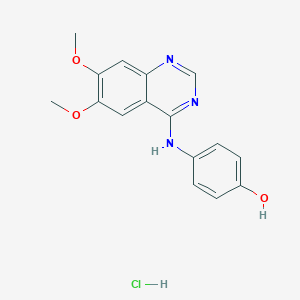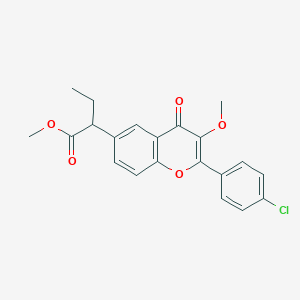
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate, also known as Compound A, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzopyran derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A is not fully understood, but it is believed to exert its effects through the inhibition of various pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses in cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its potent anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms underlying chronic pain and inflammatory disorders. Additionally, its antitumor properties make it a promising candidate for the development of new chemotherapeutic agents. However, one of the limitations of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A and its potential therapeutic applications in various fields of medicine. Finally, the development of new derivatives or analogs of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A may lead to the discovery of even more potent and selective compounds with improved therapeutic profiles.
Métodos De Síntesis
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A can be synthesized using a multistep process that involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then subjected to a condensation reaction with 3-methoxy-4-hydroxybenzaldehyde to form the final product, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. The purity of the compound can be improved using various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to have antitumor properties and can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
173469-85-7 |
|---|---|
Nombre del producto |
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate |
Fórmula molecular |
C21H19ClO5 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoate |
InChI |
InChI=1S/C21H19ClO5/c1-4-15(21(24)26-3)13-7-10-17-16(11-13)18(23)20(25-2)19(27-17)12-5-8-14(22)9-6-12/h5-11,15H,4H2,1-3H3 |
Clave InChI |
SRXXFXJDSOTFQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
Sinónimos |
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-3-methox y-4-oxo-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



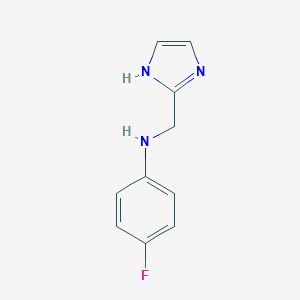
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
